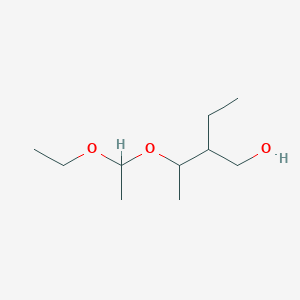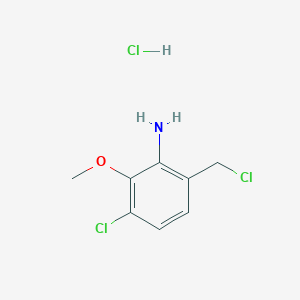
3-Chloro-6-(chloromethyl)-2-methoxyaniline;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Chloro-6-(chloromethyl)-2-methoxyaniline;hydrochloride is an organic compound that belongs to the class of aromatic amines. It is characterized by the presence of a chloro group, a chloromethyl group, and a methoxy group attached to an aniline ring. This compound is often used in various chemical reactions and has applications in different fields such as chemistry, biology, and industry.
Méthodes De Préparation
The synthesis of 3-Chloro-6-(chloromethyl)-2-methoxyaniline;hydrochloride typically involves several steps. One common method includes the chlorination of 2-methoxyaniline to introduce the chloro group at the 3-position. This is followed by the chloromethylation of the 6-position using formaldehyde and hydrochloric acid. The final product is then converted to its hydrochloride salt form by treatment with hydrochloric acid. Industrial production methods often involve similar steps but are optimized for large-scale production, ensuring high yield and purity.
Analyse Des Réactions Chimiques
3-Chloro-6-(chloromethyl)-2-methoxyaniline;hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The chloro and chloromethyl groups can be substituted by other nucleophiles under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction Reactions: Reduction can lead to the formation of amines or other reduced products. Common reagents used in these reactions include sodium hydroxide, potassium permanganate, and hydrogen gas. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
3-Chloro-6-(chloromethyl)-2-methoxyaniline;hydrochloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 3-Chloro-6-(chloromethyl)-2-methoxyaniline;hydrochloride involves its interaction with specific molecular targets. The chloro and chloromethyl groups can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to various biological effects. The methoxy group can also participate in hydrogen bonding and other interactions, influencing the compound’s overall activity.
Comparaison Avec Des Composés Similaires
Similar compounds to 3-Chloro-6-(chloromethyl)-2-methoxyaniline;hydrochloride include:
2-Chloro-6-(chloromethyl)aniline: Lacks the methoxy group, which can affect its reactivity and biological activity.
3-Chloro-2-methoxyaniline: Lacks the chloromethyl group, which can influence its chemical properties and applications.
6-Chloromethyl-2-methoxyaniline: Lacks the chloro group, affecting its overall reactivity and potential uses. The presence of the chloro, chloromethyl, and methoxy groups in this compound makes it unique and versatile for various applications.
Propriétés
Numéro CAS |
88301-80-8 |
|---|---|
Formule moléculaire |
C8H10Cl3NO |
Poids moléculaire |
242.5 g/mol |
Nom IUPAC |
3-chloro-6-(chloromethyl)-2-methoxyaniline;hydrochloride |
InChI |
InChI=1S/C8H9Cl2NO.ClH/c1-12-8-6(10)3-2-5(4-9)7(8)11;/h2-3H,4,11H2,1H3;1H |
Clé InChI |
PLXGQXJQGBVXFS-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=CC(=C1N)CCl)Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(Hex-1-en-3-yl)selanyl]benzene](/img/structure/B14388728.png)
![1,2,3,4,5-Pentabromo-6-[2-bromo-3-(2,3,4,5,6-pentabromophenyl)phenyl]benzene](/img/structure/B14388736.png)

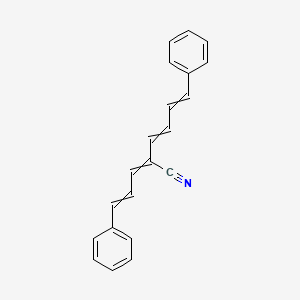
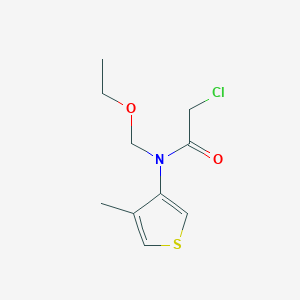
![[(4,4-Dimethylpenta-1,2-dien-1-yl)sulfanyl]benzene](/img/structure/B14388754.png)
![2,4-Dimethoxy-2-[(4-methoxyphenyl)methyl]-1-benzofuran-3(2H)-one](/img/structure/B14388761.png)

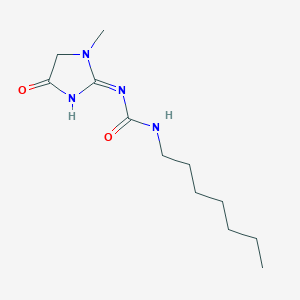
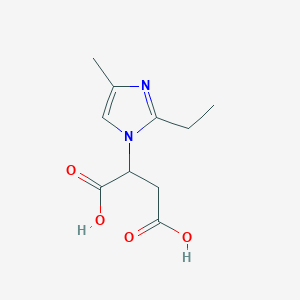
![2-(4-Methoxyanilino)-4H-pyrido[3,2-e][1,3]selenazin-4-one](/img/structure/B14388792.png)
![N-Methoxy-N-methyl-N'-[4-(4-phenoxybutoxy)phenyl]urea](/img/structure/B14388800.png)

